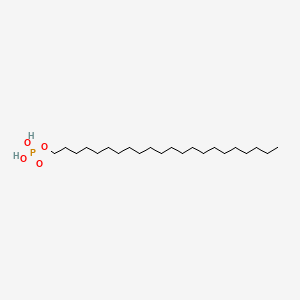
Behenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Behenyl phosphate is a chemical compound derived from behenyl alcohol and phosphoric acid. It is commonly used in various industrial and cosmetic applications due to its emulsifying and surfactant properties. This compound is known for its ability to stabilize formulations and improve the texture and feel of products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Behenyl phosphate is typically synthesized by reacting behenyl alcohol with polyphosphoric acid. The reaction involves the esterification of the alcohol with the acid, resulting in the formation of this compound. The reaction conditions usually involve maintaining a temperature below 100°C to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Reaction: Behenyl alcohol is reacted with polyphosphoric acid under controlled temperature conditions.
Granulation: The product is converted into granules to facilitate handling and further processing.
Aging: The granules are aged for a specific period to ensure stability.
Wetting and Filtering: The aged granules are wetted with water and filtered to remove impurities.
Drying: The filtered granules are dried under reduced pressure to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Behenyl phosphate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphate esters.
Reduction: Reduction reactions can convert this compound back to behenyl alcohol.
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphate esters.
Reduction: Behenyl alcohol.
Substitution: Various substituted phosphates depending on the reagents used.
Aplicaciones Científicas De Investigación
Behenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and delivery of active ingredients.
Mecanismo De Acción
Behenyl phosphate exerts its effects primarily through its surfactant properties. It reduces the surface tension of formulations, allowing for better mixing and stabilization of ingredients. The molecular targets include the lipid bilayers of cell membranes, where it helps to maintain the integrity and functionality of the membrane .
Comparación Con Compuestos Similares
Cetyl phosphate: Another phosphate ester used in cosmetics and personal care products.
Stearyl phosphate: Similar in structure and function, used as an emulsifier and surfactant.
Lauryl phosphate: Commonly used in detergents and cleaning agents.
Uniqueness: Behenyl phosphate is unique due to its long carbon chain (22 carbons), which provides superior emulsifying and stabilizing properties compared to shorter-chain phosphates. This makes it particularly effective in formulations requiring long-lasting stability and smooth texture .
Propiedades
Número CAS |
23079-25-6 |
|---|---|
Fórmula molecular |
C22H47O4P |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
docosyl dihydrogen phosphate |
InChI |
InChI=1S/C22H47O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25/h2-22H2,1H3,(H2,23,24,25) |
Clave InChI |
LNTZHXQMPUKVNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


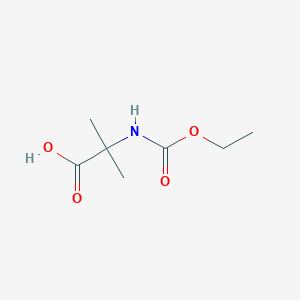
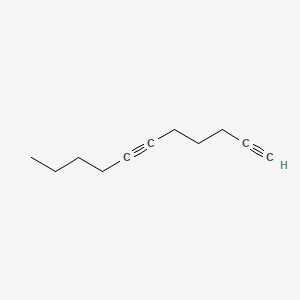
![1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B13810188.png)
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)
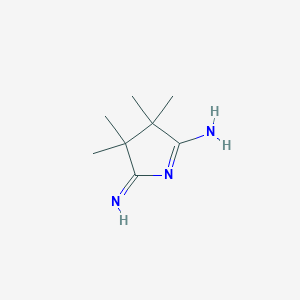
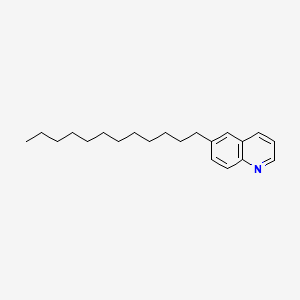
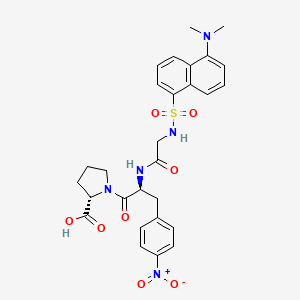
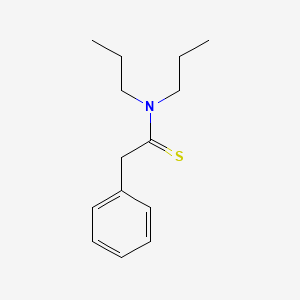
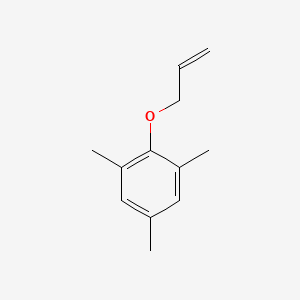
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
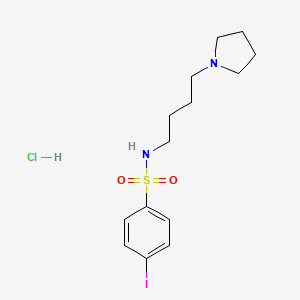
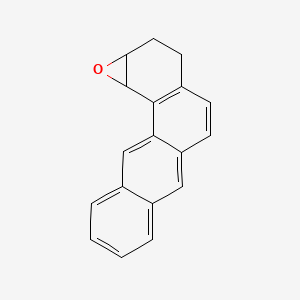
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
